Tetrabutylammonium cyanate, technical

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

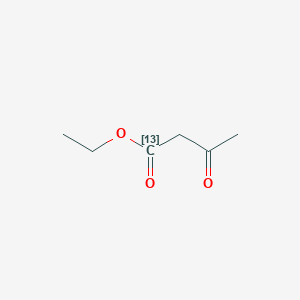

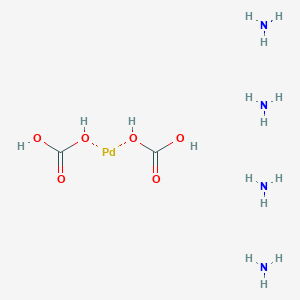

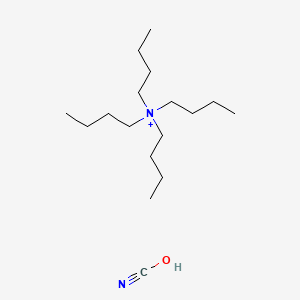

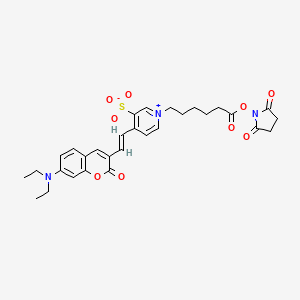

Tetrabutylammonium cyanate (TBAC) is a chemical compound with the molecular formula (CH₃CH₂CH₂CH₂)₄N(OCN) . It is also known as tetrabutylammonium isocyanate or tetrabutylammonium oxycyanide. The compound has a molecular weight of 284.48 g/mol and the Beilstein registry number 5671059. Its CAS number is 39139-87-2 .

Preparation Methods

Synthetic Routes:: TBAC can be synthesized through various routes. One common method involves the reaction of tetrabutylammonium chloride with silver cyanate (AgOCN). The reaction proceeds as follows:

TBAC+AgOCN→TBACNCO+AgCl

Reaction Conditions:: The reaction typically occurs in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures.

Industrial Production:: TBAC is not produced on a large industrial scale. it serves as an intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

TBAC participates in various chemical reactions:

Substitution Reactions: TBAC can undergo nucleophilic substitution reactions, where the cyanate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: TBAC may participate in redox reactions, although its primary role lies in catalysis rather than direct oxidation or reduction.

Common Reagents and Conditions: Reactions involving TBAC often use mild conditions and organic solvents.

Major Products:: The major products formed from TBAC reactions depend on the specific nucleophiles or reactants involved. These can include substituted isocyanates, ureas, or other derivatives.

Scientific Research Applications

TBAC finds applications in scientific research across various fields:

Catalysis: TBAC serves as a catalyst in polymer synthesis and other material creation.

Peptide Synthesis: It facilitates peptide bond formation.

Enzyme Inhibition Studies: TBAC has been used to study enzyme inhibition mechanisms.

Metabolic Processes: Researchers explore its role in metabolic pathways.

Mechanism of Action

TBAC’s mechanism of action primarily involves its catalytic properties. It enhances reactions by providing a suitable environment for specific transformations. Molecular targets and pathways vary based on the specific reactions it catalyzes.

Comparison with Similar Compounds

TBAC’s uniqueness lies in its role as a versatile catalyst. While there are related compounds, such as tetrabutylammonium cyanide (TBACN), TBAC’s specific applications set it apart.

Properties

Molecular Formula |

C17H37N2O+ |

|---|---|

Molecular Weight |

285.5 g/mol |

IUPAC Name |

cyanic acid;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.CHNO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1; |

InChI Key |

PEFQHPVDKJBRFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)

![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)

![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)